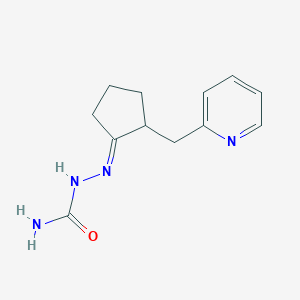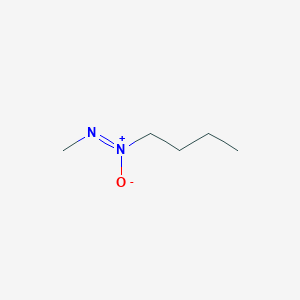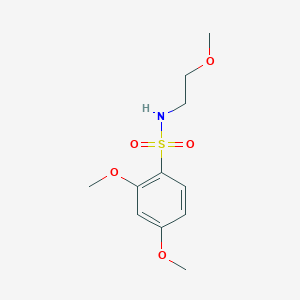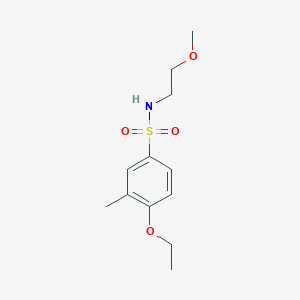
2-(2-Pyridylmethyl)cyclopentanone semicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Pyridylmethyl)cyclopentanone semicarbazone, also known as PMS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PMS is a semicarbazone derivative that has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The mechanism of action of 2-(2-Pyridylmethyl)cyclopentanone semicarbazone is not fully understood. However, studies have suggested that it inhibits the activity of the enzyme ribonucleotide reductase, which is involved in DNA synthesis. This inhibition leads to the accumulation of cells in the S-phase of the cell cycle, ultimately leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has both biochemical and physiological effects. Biochemically, this compound has been shown to induce apoptosis, inhibit angiogenesis, and decrease the expression of various oncogenes. Physiologically, this compound has been shown to reduce tumor growth and increase survival rates in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2-Pyridylmethyl)cyclopentanone semicarbazone in lab experiments include its low toxicity, high stability, and ease of synthesis. However, the limitations include its poor solubility in water, which can make it difficult to administer in vivo, and the lack of clinical trials to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research on 2-(2-Pyridylmethyl)cyclopentanone semicarbazone. One direction is to optimize the synthesis method to increase the yield and purity of this compound. Another direction is to investigate the potential use of this compound in combination with other chemotherapeutic agents to enhance its efficacy. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Synthesemethoden
2-(2-Pyridylmethyl)cyclopentanone semicarbazone can be synthesized through various methods, including the reaction between 2-pyridylmethylamine and cyclopentanone followed by semicarbazide hydrochloride. Another method involves the reaction between 2-pyridylmethylamine and cyclopentanone followed by the addition of semicarbazide. These methods have been optimized to increase the yield and purity of this compound.
Wissenschaftliche Forschungsanwendungen
2-(2-Pyridylmethyl)cyclopentanone semicarbazone has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been studied for its potential use as an anti-inflammatory and antioxidant agent.
Eigenschaften
CAS-Nummer |
13642-30-3 |
|---|---|
Molekularformel |
C12H16N4O |
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
[(E)-[2-(pyridin-2-ylmethyl)cyclopentylidene]amino]urea |
InChI |
InChI=1S/C12H16N4O/c13-12(17)16-15-11-6-3-4-9(11)8-10-5-1-2-7-14-10/h1-2,5,7,9H,3-4,6,8H2,(H3,13,16,17)/b15-11+ |
InChI-Schlüssel |
KAAOECHPTUGGBC-RVDMUPIBSA-N |
Isomerische SMILES |
C1CC(/C(=N/NC(=O)N)/C1)CC2=CC=CC=N2 |
SMILES |
C1CC(C(=NNC(=O)N)C1)CC2=CC=CC=N2 |
Kanonische SMILES |
C1CC(C(=NNC(=O)N)C1)CC2=CC=CC=N2 |
Synonyme |
2-(2-Pyridylmethyl)cyclopentanone semicarbazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B224854.png)






![N-[2-(1-adamantyloxy)ethyl]-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B224868.png)

![N-[2-(1-adamantyloxy)ethyl]-3,4-dichloro-2-methoxybenzenesulfonamide](/img/structure/B224875.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]indoline](/img/structure/B224881.png)


